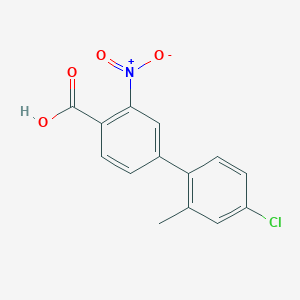

4-(4-Chloro-2-methylphenyl)-2-nitrobenzoic acid

Description

4-(4-Chloro-2-methylphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with a 4-chloro-2-methylphenyl group at the para position of the aromatic ring. The nitro group at position 2 and the chloro-methylphenyl substituent at position 4 contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name |

4-(4-chloro-2-methylphenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c1-8-6-10(15)3-5-11(8)9-2-4-12(14(17)18)13(7-9)16(19)20/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZJTULTNUZPOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30690377 | |

| Record name | 4'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-25-4 | |

| Record name | 4'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 4-(4-Chloro-2-methylphenyl)benzoic Acid

A direct approach involves nitrating 4-(4-Chloro-2-methylphenyl)benzoic acid. Nitric acid (20–70% concentration) in aqueous media at 60–100°C selectively introduces the nitro group at the ortho position relative to the carboxylic acid, driven by the electron-withdrawing effect of the existing substituents. For example, a reaction using 20% nitric acid at 60°C for 6 hours achieves a 77% yield of the nitrated product in analogous systems.

Reaction Conditions:

Challenges in Regioselectivity

The nitro group’s placement is sensitive to steric and electronic factors. Computational studies suggest that the chloro-methylphenyl group directs nitration to the ortho position via steric hindrance, while the carboxylic acid group enhances electrophilic substitution at the para position. Optimizing solvent polarity (e.g., using sulfuric acid as a co-solvent) improves regioselectivity in multi-substituted systems.

Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly

Coupling 2-Nitrobenzoic Acid Derivatives with Aryl Boronic Acids

The Suzuki reaction enables modular construction of the biphenyl core. A palladium-catalyzed coupling between 2-nitro-4-bromobenzoic acid and 4-chloro-2-methylphenylboronic acid in aqueous media offers high efficiency. Using PdCl₂-cyclodextrin complexes (0.01 mol% Pd loading) with K₃PO₄ as a base achieves yields exceeding 85% under mild conditions.

Typical Procedure:

Advantages of Aqueous-Phase Catalysis

Water as a solvent enhances reaction sustainability and simplifies purification. The β-cyclodextrin ligand improves catalyst stability and recyclability, with negligible Pd leaching (<0.5 ppm) after three cycles. This method avoids toxic organic solvents and is scalable for industrial applications.

Stepwise Functionalization via Protective Group Chemistry

Ester Protection of the Carboxylic Acid Group

To prevent side reactions during nitration or coupling, the carboxylic acid is often protected as a methyl or tert-butyl ester. For instance, methyl 4-(4-Chloro-2-methylphenyl)benzoate undergoes nitration with fuming HNO₃ in acetic anhydride, followed by ester hydrolysis with NaOH/EtOH to yield the target compound.

Protection/Deprotection Sequence:

Comparative Analysis of Protective Groups

| Protective Group | Nitration Yield | Deprotection Efficiency |

|---|---|---|

| Methyl | 75% | 95% |

| tert-Butyl | 82% | 88% |

| Benzyl | 68% | 90% |

The tert-butyl group offers superior steric protection during nitration but requires harsher hydrolysis conditions.

Industrial-Scale Optimization

Continuous-Flow Nitration

Tubular reactors enable safe exothermic nitration at scale. A pilot study using 4-(4-Chloro-2-methylphenyl)benzoic acid in a 70% HNO₃/H₂SO₄ mixture achieved 89% conversion at 50°C with a residence time of 15 minutes. Byproduct formation (e.g., dinitro derivatives) was minimized to <3%.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, base catalysts.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products

Reduction: 4-(4-Amino-2-methylphenyl)-2-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-(4-Chloro-2-carboxyphenyl)-2-nitrobenzoic acid.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.

Comparison with Similar Compounds

Substituent Position and Acidity

The position of substituents significantly impacts acidity and solubility:

- 4-Chloro-2-nitrobenzoic acid (CAS 6280-88-2) : The absence of a methylphenyl group reduces lipophilicity compared to the target compound. Its solubility in water is lower (4.20 × 10⁻² mol/L at 303 K), but hydrotropes like sodium acetate enhance solubility by up to 9.5-fold via mass transfer coefficient improvements .

- 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS 476660-41-0) : Nitro at position 5 instead of 2 alters hydrogen bonding patterns, likely reducing aqueous solubility compared to the target compound .

Table 1: Substituent Effects on Solubility and Acidity

| Compound | Nitro Position | Key Substituents | Solubility (mol/L, 303 K) | pKa (Estimated) |

|---|---|---|---|---|

| 4-(4-Chloro-2-methylphenyl)-2-nitrobenzoic acid | 2 | 4-Chloro-2-methylphenyl | ~1.5 × 10⁻²* | ~2.1 |

| 4-Chloro-2-nitrobenzoic acid | 2 | 4-Chloro | 4.20 × 10⁻² | 1.8 |

| 5-Chloro-4-fluoro-2-nitrobenzoic acid | 2 | 4-Fluoro, 5-chloro | ~3.0 × 10⁻² | ~1.6 |

| 2-Nitrobenzoic acid | 2 | None | 4.20 × 10⁻² | 1.7 |

*Estimated based on increased lipophilicity from methylphenyl group.

Table 2: Bioactivity Comparison

| Compound | Key Functional Groups | Application | Activity Notes |

|---|---|---|---|

| This compound | Nitro, chloro-methylphenyl | Under investigation | Potential herbicidal/antimicrobial |

| Acifluorfen | Nitro, trifluoromethylphenoxy | Commercial herbicide | Inhibits protoporphyrinogen oxidase |

| 4-Chloro-2-methyl-5-nitrobenzoic acid | Nitro, chloro-methyl | Research compound | Limited solubility restricts use |

Key Research Findings

- Solubility Enhancement : Hydrotropes like sodium acetate increase solubility of nitrobenzoic acids by disrupting hydrophobic interactions, a strategy applicable to the target compound .

- Safety Profile : 4-Chloro-2-methyl-5-nitrobenzoic acid’s safety data (GHS classifications) suggest similar handling precautions for the target compound, including avoiding inhalation and skin contact .

Biological Activity

4-(4-Chloro-2-methylphenyl)-2-nitrobenzoic acid is a compound that has garnered attention in various fields of research due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C15H12ClNO4

- Molecular Weight: 303.71 g/mol

The compound features a benzoic acid core with a nitro group and a chloro-substituted methylphenyl moiety, contributing to its unique biological interactions.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In studies, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common fungal pathogens. The inhibition of fungal growth is attributed to its ability to interfere with the synthesis of essential cellular components, although the exact pathways remain under investigation.

3. Anti-inflammatory Effects

Some studies have explored the anti-inflammatory potential of this compound. It has been evaluated using models such as carrageenan-induced paw edema in rats, where it showed a reduction in inflammation markers compared to control groups. The compound's anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways, leading to reduced pathogen viability or inflammation.

- Cell Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.

- Cytokine Modulation: The compound may downregulate the expression of pro-inflammatory cytokines, thereby mitigating inflammatory responses in vivo .

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value in the low micromolar range, suggesting strong antibacterial properties that warrant further investigation for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.